molecular formula C14H20O2 B13886350 7-(p-Tolyl)heptanoic acid

7-(p-Tolyl)heptanoic acid

Cat. No.: B13886350
M. Wt: 220.31 g/mol
InChI Key: IULVPTNFONBXHK-UHFFFAOYSA-N
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Description

7-(p-Tolyl)heptanoic acid is an organic compound with the molecular formula C14H20O2 It is characterized by a heptanoic acid backbone with a p-tolyl group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(p-Tolyl)heptanoic acid typically involves the reaction of p-tolylmagnesium bromide with heptanoic acid chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows: [ \text{p-TolylMgBr} + \text{Heptanoic acid chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the p-tolyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 7-(p-tolyl)heptanone or 7-(p-tolyl)heptanal.

    Reduction: Formation of 7-(p-tolyl)heptanol.

    Substitution: Formation of 7-(p-bromotolyl)heptanoic acid or 7-(p-chlorotolyl)heptanoic acid.

Scientific Research Applications

7-(p-Tolyl)heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(p-Tolyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Heptanoic acid: A seven-carbon chain carboxylic acid without the p-tolyl group.

    p-Toluic acid: A carboxylic acid with a p-tolyl group but a shorter carbon chain.

Comparison:

    Uniqueness: 7-(p-Tolyl)heptanoic acid is unique due to the presence of both a heptanoic acid backbone and a p-tolyl group, which imparts distinct chemical and biological properties.

    Chemical Properties: Compared to heptanoic acid, this compound has enhanced hydrophobicity and potential for more diverse chemical reactions due to the aromatic ring.

    Biological Activity: The presence of the p-tolyl group may enhance the biological activity of the compound, making it more effective in certain applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

7-(4-methylphenyl)heptanoic acid

InChI

InChI=1S/C14H20O2/c1-12-8-10-13(11-9-12)6-4-2-3-5-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16)

InChI Key

IULVPTNFONBXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCCCC(=O)O

Origin of Product

United States

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